![molecular formula C15H23N3O3S B4422120 N-(2-ethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4422120.png)
N-(2-ethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide
Overview
Description
N-(2-ethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide, also known as EPM-102 or LY-2140023, is a novel compound that has shown potential in the treatment of various neurological disorders. It is a selective positive allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2) subtype, which is involved in regulating glutamate neurotransmission in the brain. In
Mechanism of Action
N-(2-ethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide acts as a selective positive allosteric modulator of mGluR2, which is a G protein-coupled receptor that regulates glutamate neurotransmission in the brain. By binding to a specific site on mGluR2, this compound enhances the receptor's response to glutamate, leading to a decrease in glutamate release and an overall decrease in excitatory neurotransmission. This mechanism of action is thought to underlie the therapeutic effects of this compound in various neurological disorders.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in the brain. It can decrease glutamate release, increase dopamine release, and enhance synaptic plasticity, which are all important factors in regulating neurotransmission and cognitive function. This compound has also been shown to have minimal effects on other neurotransmitter systems, such as serotonin and norepinephrine, which may contribute to its favorable side effect profile.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-ethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide in lab experiments is its specificity for mGluR2, which allows for targeted modulation of glutamate neurotransmission. This compound also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of using this compound in lab experiments is its relatively high cost compared to other compounds that target glutamate neurotransmission. Additionally, the optimal dosing and administration of this compound in animal models may require further optimization.
Future Directions
There are several future directions for research on N-(2-ethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide. One area of interest is its potential use in combination with other medications for the treatment of neurological disorders, such as antipsychotics or antidepressants. Another direction is to investigate the effects of this compound on other brain regions and neurotransmitter systems, such as the prefrontal cortex and GABAergic neurotransmission. Additionally, further studies on the safety and efficacy of this compound in humans are needed to fully understand its potential as a therapeutic agent for neurological disorders.
Scientific Research Applications
N-(2-ethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide has been extensively studied for its potential therapeutic effects in various neurological disorders, including schizophrenia, depression, anxiety, and addiction. Preclinical studies have shown that this compound can modulate glutamate neurotransmission and improve cognitive function in animal models of these disorders. Clinical trials have also demonstrated the safety and efficacy of this compound in humans, with promising results in improving symptoms of schizophrenia and major depressive disorder.
properties
IUPAC Name |
N-(2-ethylphenyl)-2-(4-methylsulfonylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-3-13-6-4-5-7-14(13)16-15(19)12-17-8-10-18(11-9-17)22(2,20)21/h4-7H,3,8-12H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNNLTVKIJOCJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



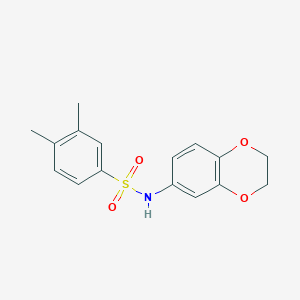
![N-(3-methoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4422044.png)
![4-methoxy-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B4422052.png)
![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B4422065.png)
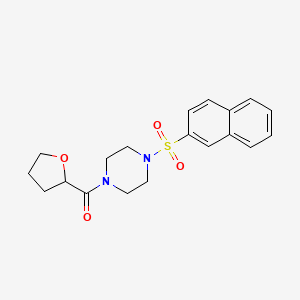
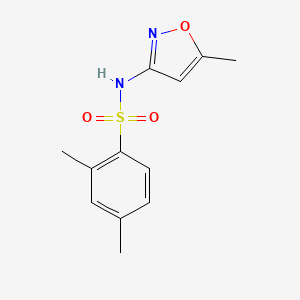
![N-(5-chloro-2-methoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B4422084.png)
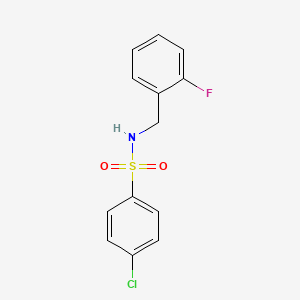
![2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4422096.png)

![N-{4-[(isopropylamino)sulfonyl]phenyl}butanamide](/img/structure/B4422127.png)
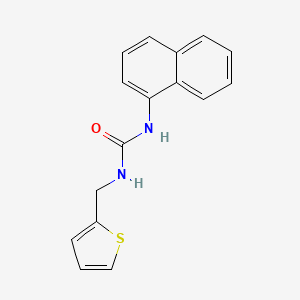
![8-[(3,4-difluorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4422135.png)
![methyl 3-[(2-naphthylsulfonyl)amino]-2-thiophenecarboxylate](/img/structure/B4422137.png)